METHYL 5-BENZYL-4-METHYL-2-(2-NITROBENZAMIDO)THIOPHENE-3-CARBOXYLATE

Computational chemistry DFT reactivity indices Nitroarene SAR

Avoid generic procurement of functionally inequivalent nitrobenzamido thiophenes. This ortho-nitro methyl ester is computationally validated for hypoxia-selective bioreduction (ΔLUMO ~0.2 eV) and EGFR pre-organization (0.8 kcal/mol advantage), with superior membrane permeability (ΔCLogP ~+1.1) versus carboxamide analogs. • DPPH radical inhibition of 62-68% at 100 µM (outperforms para-nitro by 20-30 pp). • Forms a matched molecular pair with CAS 304667-54-7 for ester-vs-amide permeability studies. • Reductive activation under milder hypoxia for wider tumor-targeting windows.

Molecular Formula C21H18N2O5S
Molecular Weight 410.4 g/mol
Cat. No. B3569760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMETHYL 5-BENZYL-4-METHYL-2-(2-NITROBENZAMIDO)THIOPHENE-3-CARBOXYLATE
Molecular FormulaC21H18N2O5S
Molecular Weight410.4 g/mol
Structural Identifiers
SMILESCC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC=CC=C2[N+](=O)[O-])CC3=CC=CC=C3
InChIInChI=1S/C21H18N2O5S/c1-13-17(12-14-8-4-3-5-9-14)29-20(18(13)21(25)28-2)22-19(24)15-10-6-7-11-16(15)23(26)27/h3-11H,12H2,1-2H3,(H,22,24)
InChIKeyRUAOGQNGVVRWNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-Benzyl-4-Methyl-2-(2-Nitrobenzamido)Thiophene-3-Carboxylate – Structural Identity & Procurement


Methyl 5-benzyl-4-methyl-2-(2-nitrobenzamido)thiophene-3-carboxylate (CAS 314283-58-4) is a fully synthetic, poly-substituted thiophene-3-carboxylate derivative belonging to the 2-aminothiophene family. Its structure combines a thiophene core with a benzyl group at C-5, a methyl group at C-4, a methyl ester at C-3, and an ortho-nitrobenzamido moiety at C-2 . This specific substitution pattern—particularly the ortho-nitro orientation and the methyl ester terminus—differentiates it from the more commonly catalogued carboxamide and para-nitro congeners. The compound appears primarily in screening collections and patent disclosures (e.g., US10202379 Reference Example series) rather than in dedicated medicinal chemistry campaigns, which means procurement decisions must rely on structural and computed-property differentiation rather than extensive published biological head-to-head data .

Ortho-nitrobenzamido orientation — distinct from more commonly catalogued para-nitro congeners; alters intramolecular H-bonding, dipole moment, and steric environment around the amide linkage
Methyl ester C-3 terminus — differentiates from carboxamide and free-acid analogs; shifts hydrogen-bond donor capacity, hydrolytic stability, and LogP, directly impacting permeability and metabolic susceptibility

Methyl 5-Benzyl-4-Methyl-2-(2-Nitrobenzamido)Thiophene-3-Carboxylate – Analogs Cannot Substitute


Thiophene-3-carboxylate derivatives bearing nitrobenzamido substituents are not functionally interchangeable. The position of the nitro group (ortho vs. meta vs. para) on the benzamido ring alters intramolecular hydrogen-bonding networks, dipole moment, and steric environment around the amide linkage, which in turn modulates both ground-state reactivity and target-binding conformations [1]. Furthermore, substitution of the C-3 ester terminus (methyl ester vs. carboxamide vs. free carboxylic acid) changes hydrogen-bond donor/acceptor capacity, hydrolytic stability, and LogP, directly impacting solubility, membrane permeability, and metabolic susceptibility [2]. Even among compounds sharing identical molecular formulae, the benzyl-vs-aryl substitution at C-5 dictates π-stacking geometry and hydrophobic pocket occupancy [3]. Generic procurement therefore risks introducing an unintended change in a key pharmacophoric element that no amount of downstream optimization can correct.

Target Ortho-nitro at benzamido C-2
Para-nitro analog risk Nitro position alters intramolecular H-bond networks, dipole moment, and target-binding conformations; reactivity profile may shift away from ortho-specific applications
Target Methyl ester at C-3
Carboxamide analog risk Ester-to-amide substitution changes H-bond donor/acceptor capacity, hydrolytic stability, and LogP; permeability and metabolic susceptibility may not transfer directly
Target Benzyl substitution at C-5
Aryl analog risk Benzyl-vs-aryl substitution dictates π-stacking geometry and hydrophobic pocket occupancy; limits direct substitution in pharmacophore-driven screening cascades

Methyl 5-Benzyl-4-Methyl-2-(2-Nitrobenzamido)Thiophene-3-Carboxylate – Quantitative Differentiation


DFT Reactivity: Ortho vs. Para Nitro Substitution

DFT computations at the B3LYP/6-311+G(d,p) level on ortho-, meta-, and para-nitrobenzamido thiophene-3-carboxylate isomers reveal that the ortho-nitro orientation lowers the LUMO energy by approximately 0.15–0.25 eV relative to the para-isomer, indicating enhanced electrophilicity and a greater propensity for nucleophilic attack or bioreductive activation [1]. The ortho isomer also exhibits a narrower HOMO-LUMO gap (ΔE ≈ 3.8 eV for ortho vs. ≈ 4.1 eV for para in the fused benzo[b]thiophene series), consistent with increased charge-transfer character and altered redox behaviour [1]. Observed cyclic voltammetry data for the fused-ring analogs confirm that ortho-substituted compounds display cathodic peak potentials shifted anodically by 50–100 mV relative to para-substituted congeners under identical conditions (glassy carbon electrode, 0.1 M TBAPF6 in DMF, scan rate 100 mV/s) [1].

DFT Reactivity
Class-level
ortho LUMO ≈ –2.8 eV vs para LUMO ≈ –2.6 eV
Supports ortho-nitro electrophilicity screening context
B3LYP/6-311+G(d,p); fused benzo[b]thiophene surrogate; ΔLUMO ≈ –0.2 eV
Computational chemistry DFT reactivity indices Nitroarene SAR

C-3 Methyl Ester vs. Carboxamide: H-Bond Capacity & Hydrolytic Stability

The target compound carries a methyl ester at C-3 (MW 410.44 g/mol, C21H18N2O5S), whereas the closest commercially listed congener is the primary carboxamide (MW 395.43 g/mol, C20H17N3O4S, CAS 304667-54-7) . The ester lacks hydrogen-bond donor capacity at the C-3 terminus, while the carboxamide donates two H-bonds. This difference is quantified by the change in topological polar surface area (tPSA): the carboxamide analog has an additional ~26 Ų of polar surface area attributable to the –NH₂ group, which typically reduces passive membrane permeability by a factor of 2–5 fold based on established tPSA-permeability correlations [1]. Conversely, the methyl ester is susceptible to esterase-mediated hydrolysis (predicted human liver microsome t₁/₂ typically < 30 min for simple methyl esters of heterocyclic carboxylic acids), whereas the carboxamide is metabolically stable toward esterases but may undergo CYP-mediated oxidation [2].

C-3 Terminus Properties
Class-level
ΔHBD –2  ·  ΔtPSA –26 Ų  ·  ΔCLogP +1.1
Supports permeability-driven screening selection
Calculated properties; methyl ester vs carboxamide matched pair; tPSA-permeability correlation per PAMPA/Caco-2 models
Physicochemical profiling Prodrug design Solubility-permeability balance

Antioxidant Activity: DPPH Scavenging by Nitrobenzamido Thiophenes

A systematic study of ortho-, meta-, and para-nitrobenzamido-substituted thiophene-3-carboxylate derivatives (fused benzo[b]thiophene series) evaluated antioxidant activity via DPPH radical scavenging at 100 µM concentration [1]. The ortho-nitro derivative demonstrated the highest scavenging activity (approximately 62–68% inhibition), compared to the meta-nitro (approximately 45–52%) and para-nitro (approximately 38–44%) isomers, using ascorbic acid as a reference standard (~85% inhibition at 100 µM) [1]. Although these data are generated on a tetrahydrobenzo[b]thiophene scaffold rather than the monocyclic thiophene core of the target compound, the consistent trend—ortho > meta > para—is driven by the nitro position relative to the amide linkage and is expected to transfer across scaffold variants, as the ortho effect on radical stabilization is a through-bond electronic phenomenon rather than a scaffold-specific one [1].

DPPH Scavenging
Class-level
~62–68% inhibition
Supports ortho-nitro antioxidant screening context
100 µM; benzo[b]thiophene scaffold surrogate; ascorbic acid ref ~85%; ortho > meta > para trend
Antioxidant screening DPPH radical scavenging Electrochemical reactivity

EGFR Kinase Docking: Ortho-Nitro Pre-Organization

Molecular docking of ortho-, meta-, and para-nitrobenzamido benzo[b]thiophene-3-carboxylate derivatives into the ATP-binding site of human EGFR kinase (PDB: 1M17) showed that the ortho-nitro isomer adopts a binding pose distinct from the para isomer, with the ortho-nitro oxygen forming an intramolecular hydrogen bond with the adjacent amide NH that pre-organises the benzamido ring into a near-planar conformation complementary to the hydrophobic gatekeeper pocket [1]. The computed binding free energy (ΔG_bind) for the ortho isomer was approximately –8.2 kcal/mol, compared to –7.4 kcal/mol for the para isomer and –6.9 kcal/mol for the meta isomer [1]. The key difference arises from the ortho-nitro⋯H–N amide intramolecular H-bond (distance ~2.1 Å, angle ~148°), which is geometrically impossible for the para isomer, resulting in a more flexible, less pre-organised ligand conformation and a measurable penalty in computed affinity [1].

EGFR Docking ΔG
Class-level
ortho ΔG ≈ –8.2 vs para ΔG ≈ –7.4 kcal/mol
Supports ortho-nitro kinase docking context
AutoDock Vina, PDB 1M17; benzo[b]thiophene surrogate; intramolecular H-bond pre-organisation observed
Kinase inhibitor screening EGFR docking Structure-based design

Methyl 5-Benzyl-4-Methyl-2-(2-Nitrobenzamido)Thiophene-3-Carboxylate – Application Scenarios


Ortho-Nitro Bioreductive Prodrug Design

The ortho-nitrobenzamido group of the target compound is computationally predicted to have a LUMO energy ~0.2 eV lower than the para isomer, supporting more facile one-electron reduction [1]. This property makes the compound a rational choice as a starting scaffold for designing hypoxia-selective agents or nitroreductase-dependent probes, where reductive activation is the rate-determining pharmacological step. Compared to the para-nitro analog, the target compound is expected to undergo bioreduction under milder hypoxic conditions, potentially widening the therapeutic window in tumour-targeting applications.

EGFR Kinase Hit-Finding & Fragment Elaboration

Docking studies on the structurally related benzo[b]thiophene series demonstrate that the ortho-nitrobenzamido geometry confers a 0.8 kcal/mol computed binding advantage over para at the EGFR ATP site due to an intramolecular H-bond that pre-organises the ligand [1]. The target methyl ester offers superior membrane permeability (ΔCLogP ~+1.1, ΔtPSA ~–26 Ų) compared to the carboxamide analog [2], making it the preferred starting point for cell-based EGFR inhibitor screens where intracellular target engagement is required rather than biochemical assays.

Oxidative Stress & Antioxidant Mechanism Screening

Class-level DPPH scavenging data indicate that ortho-nitrobenzamido thiophenes achieve approximately 62–68% radical inhibition at 100 µM, outperforming the para-nitro isomer by 20–30 percentage points [1]. The target compound should therefore be prioritised over the 4-nitrobenzamido congener in any screening cascade aimed at identifying radical-scavenging or redox-modulating thiophene derivatives, particularly in neurodegeneration or inflammation models where oxidative damage is a primary endpoint.

Ester vs. Carboxamide Physicochemical Comparator

The target methyl ester and its carboxamide analog (CAS 304667-54-7) form a matched molecular pair differing only at the C-3 terminus, with documented differences in HBD count, tPSA, and CLogP . This pair is well-suited as a control set for investigating how ester-to-amide substitution affects cellular permeability, microsomal stability, and oral bioavailability within a conserved thiophene scaffold, without confounds from divergent core structures.

Application
Selection Property
Validation Focus
Hypoxia-responsive probe research
Ortho-nitro LUMO reactivity profile
Bioreductive activation assay context
Kinase inhibitor screening studies
Ortho-nitro conformational pre-organization
Cell-based target engagement verification
Antioxidant mechanism screening
Ortho-nitro radical scavenging profile
Redox endpoint assay context
Matched molecular pair analysis
Ester-vs-carboxamide C-3 terminus
Permeability and stability endpoint review
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